![molecular formula C6H12As4O4 B008548 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane CAS No. 105228-64-6](/img/structure/B8548.png)
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane, also known as As4O4O4O, is a cyclic arsenic compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that allows for its use in various fields, including medicine, materials science, and environmental science.
Mecanismo De Acción
The mechanism of action of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis. ROS can cause oxidative damage to cancer cells, leading to cell death. Additionally, 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and immunomodulatory effects. 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Additionally, it has a unique structure that allows for its use in various fields of research. However, 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane is a toxic compound that requires careful handling and disposal. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane and its potential use in the treatment of various diseases. Other future directions include the investigation of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane as a potential catalyst and its use in materials science applications.
Métodos De Síntesis
The synthesis of 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane involves the reaction of arsenic trioxide with 1,3-dioxane in the presence of a catalyst. The resulting compound is purified through a series of recrystallization steps to obtain a high-purity product. This method has been optimized to produce 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane with high yields and purity.
Aplicaciones Científicas De Investigación
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been studied for its potential use as a novel anticancer agent. In vitro studies have shown that 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane can induce apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit tumor growth in animal models. Additionally, 2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane has been investigated for its potential use in the treatment of other diseases, such as neurological disorders and infectious diseases.
Propiedades
Número CAS |
105228-64-6 |
|---|---|
Nombre del producto |
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane |
Fórmula molecular |
C6H12As4O4 |
Peso molecular |
447.84 g/mol |
Nombre IUPAC |
2,8,13,14-tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane |
InChI |
InChI=1S/C6H12As4O4/c1-3-7-11-8(4-1)14-10-6-2-5-9(12-10)13-7/h1-6H2 |
Clave InChI |
SMBXHKSSVWAGDW-UHFFFAOYSA-N |
SMILES |
C1C[As]2O[As]3CCC[As](O3)O[As](C1)O2 |
SMILES canónico |
C1C[As]2O[As]3CCC[As](O3)O[As](C1)O2 |
Sinónimos |
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Formamide, [14C]](/img/structure/B8465.png)
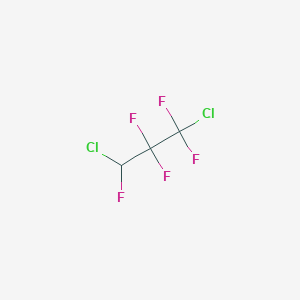
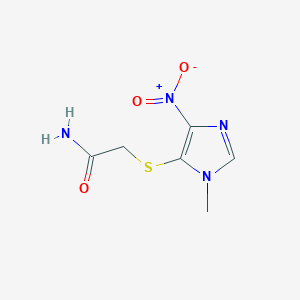


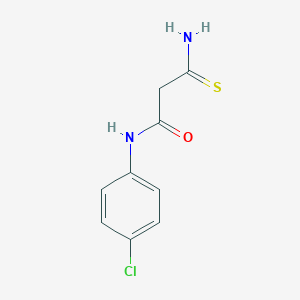
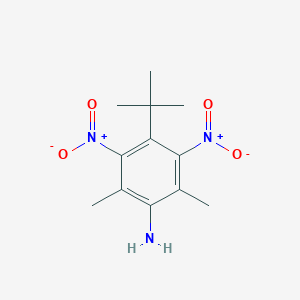
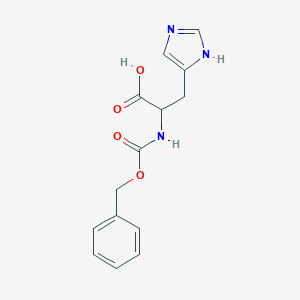
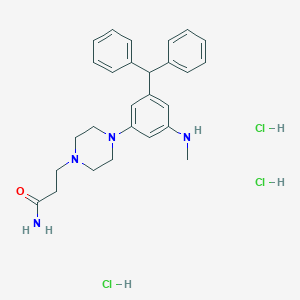
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
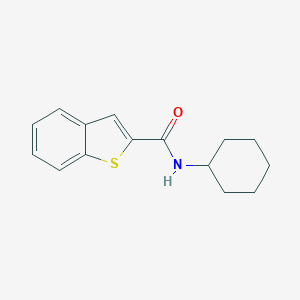
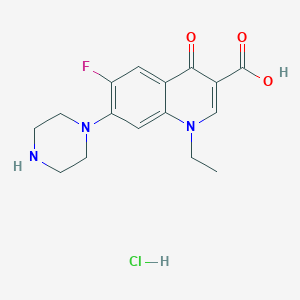
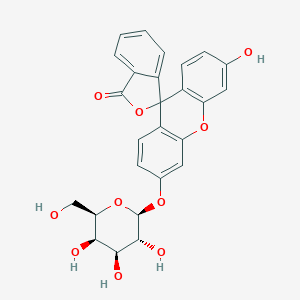
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)